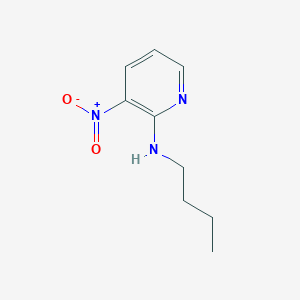

N-butyl-3-nitropyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-butyl-3-nitropyridin-2-amine” is a chemical compound with the CAS Number: 26820-68-8 . It has a molecular weight of 195.22 and its IUPAC name is N-butyl-3-nitro-2-pyridinamine . It is also known as 2-Amino-3-nitropyridine .

Molecular Structure Analysis

The InChI code for “N-butyl-3-nitropyridin-2-amine” is 1S/C9H13N3O2/c1-2-3-6-10-9-8 (12 (13)14)5-4-7-11-9/h4-5,7H,2-3,6H2,1H3, (H,10,11) . This code represents the molecular structure of the compound.Chemical Reactions Analysis

The reactions of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine with hydrazine hydrate result in the elimination of the amino group and reduction of the nitro group with the formation of 3-aminopyridine . The reaction mechanism involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and reduction of the nitro group .Aplicaciones Científicas De Investigación

NMR Spectral Studies

N-butyl-3-nitropyridin-2-amine's properties have been studied using NMR spectroscopy. For instance, Nudelman and Cerdeira (1986) analyzed the 1H and 13C NMR spectra of substituted nitropyridines and nitrobenzenes, including derivatives similar to N-butyl-3-nitropyridin-2-amine. This research highlights the molecule's electronic effects and conformational preferences, which are crucial for understanding its chemical behavior and potential applications (Nudelman & Cerdeira, 1986).

Chemical Synthesis and Reactions

N-butyl-3-nitropyridin-2-amine has been utilized in various synthetic processes. For example, Avakyan et al. (2017) developed a method for oxidative SNH alkyl carbamoyl amination of 3-nitropyridine, demonstrating the formation of unique urea derivatives and nitroso analogs. This indicates the compound's role in synthesizing novel chemical structures (Avakyan et al., 2017).

Reaction Mechanisms

The study of N-butyl-3-nitropyridin-2-amine also involves understanding its reaction mechanisms. Rakhit, Georges, and Bagli (1979) described the formation of aminals from amines via Pummerer rearrangement, using compounds similar to N-butyl-3-nitropyridin-2-amine. This study provides insights into the complex reactions that this class of compounds can undergo, which is vital for synthetic chemistry (Rakhit, Georges, & Bagli, 1979).

Photoredox Catalysis

The application of N-butyl-3-nitropyridin-2-amine in photoredox catalysis has been explored. Romero et al. (2015) discussed the site-selective amination of aromatics via photoredox catalysis, a process in which compounds like N-butyl-3-nitropyridin-2-amine can play a crucial role. This highlights its potential use in advanced synthetic methods and pharmaceutical research (Romero et al., 2015).

Propiedades

IUPAC Name |

N-butyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-2-3-6-10-9-8(12(13)14)5-4-7-11-9/h4-5,7H,2-3,6H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWRAFXHMOAZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-3-nitropyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2923654.png)

![N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2923655.png)

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)

![1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2923657.png)

![[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2923660.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pent-4-enamide](/img/structure/B2923670.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923672.png)